molecular formula C11H18ClNO B589877 Mexiletine-d6 Hydrochloride CAS No. 1329835-60-0

Mexiletine-d6 Hydrochloride

Cat. No.: B589877
CAS No.: 1329835-60-0
M. Wt: 221.758
InChI Key: NFEIBWMZVIVJLQ-SJPQGYSLSA-N
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Description

Mexiletine-d6 Hydrochloride is a deuterated form of Mexiletine Hydrochloride, a class 1B antiarrhythmic agent. It is used primarily in the treatment of ventricular arrhythmias. The deuterated form, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mexiletine-d6 Hydrochloride involves the deuteration of Mexiletine. The process typically includes the following steps:

    Deuteration of Starting Material: The starting material, often a precursor to Mexiletine, is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Formation of Mexiletine-d6: The deuterated intermediate is then reacted with appropriate reagents to form Mexiletine-d6.

    Hydrochloride Formation: Finally, Mexiletine-d6 is treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of the starting material are deuterated using deuterium gas and a suitable catalyst.

    Reaction Optimization: The reaction conditions are optimized to ensure high yield and purity of Mexiletine-d6.

    Purification and Crystallization: The product is purified through crystallization and other separation techniques to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Mexiletine-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Mexiletine-d6 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Mexiletine-d6 to its reduced forms.

    Substitution: Mexiletine-d6 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Mexiletine-d6 Hydrochloride is widely used in scientific research for:

    Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems.

    Metabolic Pathway Analysis: Researchers use Mexiletine-d6 to study the metabolic pathways and identify metabolites.

    Drug Interaction Studies: It helps in understanding how Mexiletine interacts with other drugs at the molecular level.

    Biological Research: Used in studies related to cardiac arrhythmias and other medical conditions.

Mechanism of Action

Mexiletine-d6 Hydrochloride works by inhibiting the inward sodium current required for the initiation and conduction of impulses in the heart. This inhibition reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing arrhythmias. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of cardiac action potentials.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another class 1B antiarrhythmic agent with similar properties but different pharmacokinetics.

    Amiodarone: A class III antiarrhythmic agent with broader applications but different mechanisms.

    Propranolol: A beta-blocker with antiarrhythmic properties but different molecular targets.

Uniqueness

Mexiletine-d6 Hydrochloride is unique due to its deuterated nature, which provides advantages in research applications, particularly in pharmacokinetic and metabolic studies. Its stability and ability to be tracked precisely make it a valuable tool in scientific research.

Properties

IUPAC Name

1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i3D3,7D2,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIBWMZVIVJLQ-SJPQGYSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=CC=C1C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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